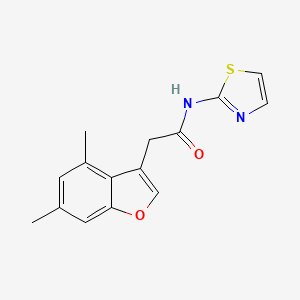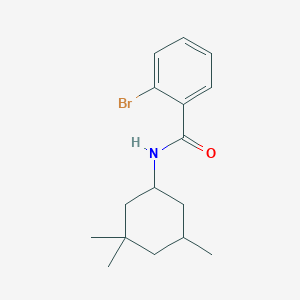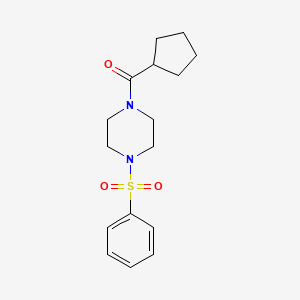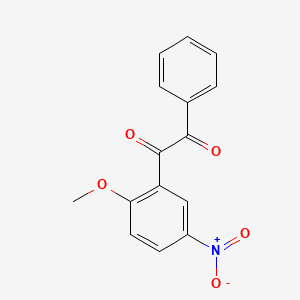![molecular formula C26H26N4O4 B5088317 N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)](/img/structure/B5088317.png)
N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide), commonly known as PBA, is a compound that has gained significant attention in the field of scientific research due to its unique properties. PBA is a bifunctional molecule that contains two amide groups and a phenylene ring. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.
Mecanismo De Acción
The mechanism of action of PBA is not fully understood, but it is believed to involve the formation of hydrogen bonds with the target molecules. PBA can form stable complexes with metal ions, which can lead to the inhibition of metal-dependent enzymes. PBA can also interact with biological membranes and disrupt their structure, leading to the inhibition of cellular processes.
Biochemical and Physiological Effects:
PBA has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. PBA has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus. In addition, PBA has been shown to have antioxidant properties and can scavenge free radicals in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PBA is its versatility in scientific research. It can be used as a building block for the synthesis of other complex molecules, as well as a chelating agent and a catalyst. PBA is also relatively easy to synthesize and purify. However, one of the limitations of PBA is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, PBA can be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
For the study of PBA include the development of new synthetic methods, investigation of its potential therapeutic applications, and further exploration of its use as a chelating agent and catalyst.
Métodos De Síntesis
The synthesis of PBA involves the condensation of 1,3-diaminobenzene with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product. The yield of PBA can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
PBA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties. PBA has also been investigated for its use as a chelating agent for heavy metal ions and as a catalyst for organic reactions. In addition, PBA has been used as a building block for the synthesis of other complex molecules.
Propiedades
IUPAC Name |
N-benzyl-N'-[[3-[[[2-(benzylamino)-2-oxoacetyl]amino]methyl]phenyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c31-23(27-15-19-8-3-1-4-9-19)25(33)29-17-21-12-7-13-22(14-21)18-30-26(34)24(32)28-16-20-10-5-2-6-11-20/h1-14H,15-18H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXQNGXLENDHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC(=CC=C2)CNC(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2,3,3,4,4-hexafluoro-N-(2-hydroxyethyl)-4-(1,2,2,2-tetrafluoro-1-{[(2-hydroxyethyl)amino]carbonyl}ethoxy)butanamide](/img/structure/B5088238.png)
![N-cyclohexyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5088244.png)




![N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5088276.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-hexylacetamide](/img/structure/B5088287.png)
![2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile](/img/structure/B5088289.png)
![2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5088291.png)
![1-[3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5088298.png)
![(4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5088306.png)
![N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5088312.png)

